molecular formula C31H30F3N7O2 B14749881 6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one

6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one

Cat. No.: B14749881
M. Wt: 589.6 g/mol
InChI Key: FAUBXPJKRZBEGW-UHFFFAOYSA-N
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Description

6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one involves multiple steps, each requiring specific reagents and conditionsEach step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a quinolinone carboxylic acid, while reduction of the quinolinone core can produce a dihydroquinoline .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinolinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinolin-2-one: Lacks the tetrazole and piperazine moieties.

    3-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]-1H-quinolin-2-one: Lacks the methoxy and trifluoromethyl groups.

    4-[3-(trifluoromethyl)phenyl]piperazin-1-yl derivatives: Lacks the quinolinone core

Uniqueness

The uniqueness of 6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C31H30F3N7O2

Molecular Weight

589.6 g/mol

IUPAC Name

6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one

InChI

InChI=1S/C31H30F3N7O2/c1-43-25-10-11-27-22(18-25)19-26(30(42)35-27)28(29-36-37-38-41(29)13-12-21-6-3-2-4-7-21)40-16-14-39(15-17-40)24-9-5-8-23(20-24)31(32,33)34/h2-11,18-20,28H,12-17H2,1H3,(H,35,42)

InChI Key

FAUBXPJKRZBEGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6=CC=CC(=C6)C(F)(F)F

Origin of Product

United States

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